N-1,3-benzodioxol-5-yl-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide
Overview
Description
N-1,3-benzodioxol-5-yl-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.14059304 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Inhibition of Viral Replication
A study by Buerger et al. (2001) explored a compound structurally related to N-1,3-benzodioxol-5-yl-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide, which demonstrated selective nonnucleoside inhibition of cytomegalovirus (CMV) replication. This compound does not inhibit viral DNA synthesis, transcription, or translation but interferes with viral DNA maturation and packaging, suggesting potential application in antiviral therapies (Buerger et al., 2001).
Synthesis and Biological Evaluation of Derivatives
Fahim and Shalaby (2019) synthesized benzenesulfonamide derivatives and evaluated their potential as antitumor agents. One of the compounds demonstrated significant in vitro antitumor activity, indicating that derivatives of this compound might be useful in cancer research (Fahim & Shalaby, 2019).
Carbonic Anhydrase Inhibition
Nocentini et al. (2016) investigated benzenesulfonamides incorporating flexible triazole moieties, which were found to be effective inhibitors of the human carbonic anhydrase isoforms. This suggests that this compound, as a related compound, might have potential applications in the treatment of conditions involving these enzymes (Nocentini et al., 2016).
Potential for Novel Drug Development
Research by Sa̧czewski et al. (2006) on arylsulfonyl isocyanates, which are chemically related to this compound, revealed applications in the production of various pharmaceutical compounds. The study emphasizes the compound's relevance in developing safer and non-hazardous drug alternatives (Sa̧czewski et al., 2006).
Applications in Glaucoma Treatment
A study by Murugesan et al. (1998) discussed biphenylsulfonamide endothelin antagonists, closely related to the structure of this compound. These compounds showed potential as oral endothelin-A antagonists and could be explored for treating conditions like glaucoma (Murugesan et al., 1998).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14(2)12-21-28(24,25)17-7-3-15(4-8-17)5-10-20(23)22-16-6-9-18-19(11-16)27-13-26-18/h3-4,6-9,11,14,21H,5,10,12-13H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGRYYCRIFYASW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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